Cas no 109346-87-4 (2-(4-bromo-3-chlorophenyl)acetaldehyde)

109346-87-4 structure
Product Name:2-(4-bromo-3-chlorophenyl)acetaldehyde
CAS No:109346-87-4
Molecular Formula:C8H6OClBr
Molecular Weight:233.49
CID:3599099
PubChem ID:86152349
2-(4-bromo-3-chlorophenyl)acetaldehyde Properties
Names and Identifiers
-
- Benzeneacetaldehyde, 4-bromo-3-chloro-
- 2-(4-bromo-3-chlorophenyl)acetaldehyde
- A1-42156
- 4-Bromo-3-chlorobenzeneacetaldehyde
- EN300-1912204
- SCHEMBL2283019
- LCGRHQKVBNLQMH-UHFFFAOYSA-N
- 109346-87-4
- DTXSID401294777
- 4-bromo-3-chlorophenylacetaldehyde
-
- InChIKey: LCGRHQKVBNLQMH-UHFFFAOYSA-N
- Inchi: InChI=1S/C8H6BrClO/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,4-5H,3H2
Computed Properties
- Exact Mass: 231.92906Da
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Rotatable Bond Count: 2
- Monoisotopic Mass: 231.92906Da
- Heavy Atom Count: 11
- Complexity: 140
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 2.6
- Topological Polar Surface Area: 17.1Ų
2-(4-bromo-3-chlorophenyl)acetaldehyde Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1912204-0.05g |
2-(4-bromo-3-chlorophenyl)acetaldehyde |
109346-87-4 | 0.05g |
$528.0 | 2023-09-17 |
2-(4-bromo-3-chlorophenyl)acetaldehyde Related Literature
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Emile R. Engel,Vincent J. Smith,Charl X. Bezuidenhout,Leonard J. Barbour Chem. Commun., 2014,50, 4238-4241
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Dan Wu,Donal F. O’Shea Chem. Commun., 2017,53, 10804-10807
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Marija Edinborough,Sarah Fearn,Andrijana Cvetković,Branko Mihailović,Rade Grbić,Kevan Edinborough J. Anal. At. Spectrom., 2020,35, 1199-1206
-
Miri Trainic,Yinon Rudich Phys. Chem. Chem. Phys., 2009,11, 7943-7950
-
9. A semiconductor Sc2S3 monolayer with ultrahigh carrier mobility for UV blocking filter application†Zheng Wang,Haifei Qin,Jiao Chen,Xinyong Cai,Panlong Kong,Zhen Liu,Bai Sun,Hongyan Wang,Yuxiang Ni,Yuanzheng Chen Phys. Chem. Chem. Phys., 2023,25, 5550-5558
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